[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate
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Overview
Description
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate is a complex organic compound that features a combination of isoxazole and sulfonyl propanoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as Cu(I) or Ru(II) . metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that minimize waste and maximize yield. The use of continuous flow reactors and green chemistry principles could be employed to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorophenyl group but differs in its core structure, featuring a pyrazole ring instead of an isoxazole.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a similar isoxazole ring but with different substituents, including a bromophenyl and hydroxyphenyl group.
Uniqueness
The uniqueness of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO5S/c20-15-8-6-14(7-9-15)18-12-16(21-26-18)13-25-19(22)10-11-27(23,24)17-4-2-1-3-5-17/h1-9,12H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLESYEIXGHQKGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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